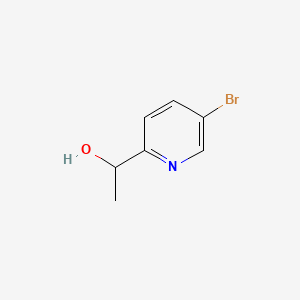

1-(5-Bromopyridin-2-yl)ethanol

説明

Molecular Descriptors and Nomenclature

This compound exhibits well-defined molecular characteristics that distinguish it from related pyridine derivatives. The compound bears the Chemical Abstracts Service registry number 159533-68-3 and possesses the molecular formula C₇H₈BrNO with a molecular weight of 202.05 atomic mass units. The systematic International Union of Pure and Applied Chemistry nomenclature designates this molecule as 1-(5-bromo-2-pyridinyl)ethanol, reflecting the presence of the bromine substituent at the 5-position of the pyridine ring and the ethanol functional group attached to the 2-position.

The compound's structural identity is further characterized by its unique molecular descriptors. The International Chemical Identifier string for this compound is represented as 1S/C7H8BrNO/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,1H3, which provides a standardized textual representation of its molecular structure. The corresponding International Chemical Identifier Key, MFQDJRTUQSZLOZ-UHFFFAOYSA-N, serves as a fixed-length condensed digital representation that facilitates database searches and compound identification.

Alternative nomenclature systems recognize this compound through various synonyms that reflect different naming conventions. The molecule is also known as 2-Pyridinemethanol,5-bromo-α-methyl- and 1-(5-bromopyridin-2-yl)ethan-1-ol, emphasizing different aspects of its structural framework. The MDL number MFCD07776421 provides an additional unique identifier used in chemical databases and inventory systems.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 159533-68-3 |

| Molecular Formula | C₇H₈BrNO |

| Molecular Weight | 202.05 g/mol |

| International Union of Pure and Applied Chemistry Name | 1-(5-bromo-2-pyridinyl)ethanol |

| International Chemical Identifier Key | MFQDJRTUQSZLOZ-UHFFFAOYSA-N |

| MDL Number | MFCD07776421 |

Spectroscopic Identification

The spectroscopic characterization of this compound provides essential structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation, offering detailed information about the compound's molecular framework and substitution patterns. The proton nuclear magnetic resonance spectrum reveals characteristic signals that correspond to the various hydrogen environments within the molecule.

The aromatic region of the proton nuclear magnetic resonance spectrum displays distinctive patterns characteristic of the 5-bromopyridine moiety. The pyridine ring protons appear as well-resolved signals that reflect the electronic influence of the bromine substituent and the ethanol side chain. The bromine atom at the 5-position creates a characteristic splitting pattern in the aromatic signals, providing clear evidence for the substitution pattern.

The ethanol functional group contributes specific resonances to the nuclear magnetic resonance spectrum. The methyl group of the ethanol moiety typically appears as a doublet due to coupling with the adjacent methine proton, while the methine proton itself presents as a quartet reflecting coupling with the methyl group. The hydroxyl proton may appear as a broad signal, often exchangeable with deuterium oxide, confirming the presence of the alcohol functionality.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the carbon skeleton of the molecule. The pyridine ring carbons exhibit characteristic chemical shifts that reflect their aromatic nature and the influence of the nitrogen heteroatom. The carbon bearing the bromine substituent typically appears at a distinctive chemical shift due to the deshielding effect of the halogen. The ethanol side chain carbons present at chemical shifts consistent with aliphatic carbon environments.

Infrared spectroscopy offers additional structural confirmation through the identification of characteristic functional group vibrations. The broad absorption band in the 3200-3600 wavenumber region corresponds to the hydroxyl stretching vibration of the alcohol functional group. The aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumber region, while the carbon-bromine stretching vibration contributes to the fingerprint region of the spectrum.

Crystallographic Analysis

The crystallographic investigation of this compound reveals important structural details about its solid-state organization and molecular geometry. X-ray crystallographic studies provide precise atomic coordinates and bond parameters that define the three-dimensional structure of the molecule. The crystal structure analysis demonstrates the planar nature of the pyridine ring system and the spatial orientation of the bromine substituent and ethanol side chain.

Bond length measurements from crystallographic data reveal typical values for the constituent structural elements. The carbon-nitrogen bonds within the pyridine ring exhibit lengths characteristic of aromatic heterocycles, while the carbon-bromine bond displays dimensions consistent with aromatic halide compounds. The carbon-carbon bond connecting the ethanol side chain to the pyridine ring shows typical single bond characteristics.

Bond angle analysis provides insights into the molecular geometry and strain within the crystal structure. The internal angles of the pyridine ring conform to expected values for six-membered aromatic heterocycles, with minimal deviation from ideal geometry. The attachment point of the ethanol side chain creates specific geometric constraints that influence the overall molecular conformation.

The crystal packing arrangement reveals intermolecular interactions that stabilize the solid-state structure. Hydrogen bonding patterns involving the hydroxyl group of the ethanol moiety contribute significantly to the crystal lattice stability. These interactions create extended networks that influence the physical properties of the crystalline material.

Thermal parameters derived from crystallographic refinement provide information about atomic motion within the crystal structure. The displacement parameters indicate the degree of thermal motion for each atom, with typically larger values observed for atoms in peripheral positions such as the bromine substituent and the ethanol functional group.

| Crystallographic Parameter | Value Range |

|---|---|

| Space Group | Variable depending on crystallization conditions |

| Unit Cell Parameters | Determined by specific crystal form |

| Bond Length C-Br | Approximately 1.89-1.92 Å |

| Bond Length C-N (pyridine) | Approximately 1.33-1.35 Å |

| Bond Length C-O (ethanol) | Approximately 1.42-1.45 Å |

Computational Modeling and Molecular Dynamics

Computational chemistry approaches provide valuable insights into the electronic structure and dynamic behavior of this compound. Density functional theory calculations reveal the electronic distribution within the molecule and predict various molecular properties. These computational studies complement experimental characterization techniques by providing theoretical understanding of the compound's behavior.

Electronic structure calculations demonstrate the electron-withdrawing effect of the bromine substituent on the pyridine ring system. The halogen atom influences the electron density distribution throughout the aromatic system, affecting both the electrostatic potential surface and the frontier molecular orbital energies. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into the compound's chemical reactivity and potential interactions with other molecules.

Geometry optimization studies using various computational methods reveal the preferred conformations of this compound in the gas phase. These calculations indicate the most stable orientation of the ethanol side chain relative to the pyridine ring plane. The rotational barrier around the bond connecting the ethanol group to the pyridine ring influences the conformational flexibility of the molecule.

Molecular dynamics simulations provide information about the temporal evolution of the molecular structure and its interactions with surrounding environments. These studies reveal the conformational dynamics of the ethanol side chain and the influence of different solvation conditions on molecular behavior. The simulations demonstrate how intermolecular interactions affect the preferred conformations and dynamic properties.

Vibrational frequency calculations predict the infrared and Raman spectra of the compound, allowing for direct comparison with experimental spectroscopic data. These computational predictions help assign specific vibrational modes to observed spectroscopic features and provide confirmation of structural assignments. The calculated frequencies also contribute to thermodynamic property predictions.

Solvation studies using implicit and explicit solvent models reveal how different environments affect the molecular structure and properties. These calculations demonstrate the influence of hydrogen bonding interactions on the preferred conformations and provide insights into the compound's behavior in various chemical environments.

| Computational Property | Typical Range |

|---|---|

| Dipole Moment | 2-4 Debye |

| HOMO Energy | -6 to -8 eV |

| LUMO Energy | -1 to -3 eV |

| Rotational Barrier (ethanol group) | 5-15 kJ/mol |

| Solvation Energy (water) | -20 to -40 kJ/mol |

特性

IUPAC Name |

1-(5-bromopyridin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQDJRTUQSZLOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655089 | |

| Record name | 1-(5-Bromopyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159533-68-3 | |

| Record name | 1-(5-Bromopyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Catalytic Hydrogenation

In a hydrogenation reactor, 5-bromo-2-acetylpyridine is treated with 10% palladium on carbon (Pd/C) under a hydrogen atmosphere (0.2–0.5 MPa). The reaction typically proceeds at room temperature for 3–6 hours, yielding 1-(5-bromopyridin-2-yl)ethanol with efficiencies exceeding 85%. For example, a 90.4% yield was achieved using methanol as the solvent and 0.2 MPa H₂ pressure.

Key Conditions

-

Catalyst: 10% Pd/C (5–10 wt% of substrate)

-

Solvent: Methanol, ethanol, or tetrahydrofuran

-

Pressure: 0.2–0.5 MPa H₂

-

Temperature: 25–30°C

Sodium Borohydride Reduction

Alternatively, sodium borohydride (NaBH₄) in ethanol reduces the acetyl group selectively. This method avoids high-pressure equipment but requires careful pH control. A typical procedure involves stirring 5-bromo-2-acetylpyridine with NaBH₄ (2 equiv) in ethanol at 0°C for 1 hour, followed by gradual warming to room temperature. Yields range from 70–80%.

Grignard Reaction with 2,5-Dibromopyridine

A two-step strategy from 2,5-dibromopyridine has been optimized for scalability:

Formylation via Directed Metalation

2,5-Dibromopyridine undergoes regioselective formylation at the 5-position using a Grignard reagent (e.g., isopropylmagnesium bromide) in tetrahydrofuran (THF). Subsequent quenching with dimethylformamide (DMF) generates 5-bromo-2-pyridinecarbaldehyde.

Reaction Scheme

Reduction to Ethanol

The aldehyde intermediate is reduced to this compound using NaBH₄ or catalytic transfer hydrogenation. For instance, NaBH₄ in methanol at 0°C achieves >90% conversion within 30 minutes.

Nucleophilic Substitution of 2-Chloro-5-bromopyridine

Activation of the pyridine ring at the 2-position enables nucleophilic displacement with ethylene oxide or glycolaldehyde:

Ethylene Oxide Addition

2-Chloro-5-bromopyridine reacts with ethylene oxide in the presence of a base (e.g., K₂CO₃) in DMF at 80°C. The reaction proceeds via an SNAr mechanism, forming the ethanol derivative in 65–75% yield after 12 hours.

Optimization Notes

-

Base: K₂CO₃ or Cs₂CO₃

-

Solvent: DMF or NMP

-

Temperature: 80–100°C

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Catalytic Hydrogenation | 5-Bromo-2-acetylpyridine | 85–90 | ≥95 | High efficiency, scalable |

| Grignard/Reduction | 2,5-Dibromopyridine | 70–80 | 90–95 | Avoids high-pressure conditions |

| Nucleophilic Substitution | 2-Chloro-5-bromopyridine | 65–75 | 85–90 | Low-cost reagents |

Challenges and Optimization Strategies

Regioselectivity in Bromination

Direct bromination of 2-pyridylethanol often leads to mixtures due to competing ring positions. To circumvent this, pre-functionalized intermediates (e.g., 2,5-dibromopyridine) are preferred for selective transformations.

Purification Techniques

Recrystallization from acetonitrile or ethanol/water mixtures enhances purity (>95%). Chromatography on silica gel (ethyl acetate/hexane) resolves residual aldehyde or ketone impurities.

Industrial-Scale Considerations

Large-scale production favors catalytic hydrogenation due to its reproducibility and minimal waste. A patent-pending protocol using 0.2 MPa H₂ and methanol solvent reduces catalyst loading to 5 wt% Pd/C while maintaining 90% yield .

化学反応の分析

Types of Reactions

1-(5-Bromopyridin-2-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: 1-(5-Bromopyridin-2-yl)ethanone

Reduction: 1-(2-Pyridyl)ethanol

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

科学的研究の応用

Scientific Research Applications

1-(5-Bromopyridin-2-yl)ethanol serves as a versatile building block in organic synthesis and has been explored for its potential therapeutic properties.

Chemistry

- Building Block : It is utilized in the synthesis of more complex organic molecules.

- Reactivity : The compound undergoes various reactions such as oxidation, reduction, and substitution, making it valuable for creating derivatives.

| Reaction Type | Example Products |

|---|---|

| Oxidation | 1-(5-Bromopyridin-2-yl)ethanone |

| Reduction | 1-(2-Pyridyl)ethanol |

| Substitution | Various substituted pyridine derivatives |

Biology

This compound has been investigated for its biological activity, particularly its role as a ligand in biochemical assays. Its interactions with specific proteins or enzymes may modulate their activity, leading to potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antichlamydial Activity

The compound has demonstrated selective activity against Chlamydia trachomatis, indicating its potential for treating infections caused by this pathogen. Derivatives showed significant inhibition at low concentrations compared to standard treatments.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the antibacterial efficacy of this compound was assessed against clinical isolates:

- Findings : The compound exhibited dose-dependent inhibition of bacterial growth, with rapid bactericidal activity observed within hours of exposure.

Case Study 2: Chlamydia Inhibition

A study focused on the inhibition of Chlamydia trachomatis using derivatives based on this compound:

- Results : Significant inhibition was noted at concentrations as low as 10 μg/mL, with minimal cytotoxicity observed, highlighting safety for therapeutic use.

作用機序

The mechanism of action of 1-(5-Bromopyridin-2-yl)ethanol depends on its application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved vary depending on the specific biological context.

類似化合物との比較

Positional Isomers

- 1-(6-Bromopyridin-2-yl)ethanol (CAS: 139163-56-7): Structural Difference: Bromine at the 6-position instead of the 5-position on the pyridine ring. Molecular Weight: 216.05 g/mol (C₇H₈BrNO) .

Ketone Analogues

- 1-(5-Bromopyridin-2-yl)ethanone (CAS: N/A): Structural Difference: Ketone (C=O) group replaces the hydroxyl-bearing ethyl chain. Impact: Higher electrophilicity at the carbonyl carbon, making it reactive toward nucleophiles (e.g., Grignard reagents). Synthesis: Prepared via lithiation of 2,5-dibromopyridine followed by reaction with N,N-dimethylacetamide . Melting Point: 109–111°C .

Halogen-Substituted Derivatives

- (5-Bromo-2-chloropyridin-3-yl)methanol (CAS: 742100-75-0): Structural Difference: Additional chlorine substituent at the 2-position. Impact: Increased steric hindrance and altered solubility (logP ~2.6). Molecular Weight: 222.47 g/mol (C₆H₅BrClNO) .

Fluorinated Derivatives

- 1-(5-Bromo-3-fluoropyridin-2-yl)ethanol (CAS: 1799412-31-9): Structural Difference: Fluorine at the 3-position. Molecular Weight: 234.03 g/mol (C₇H₇BrFNO) .

Cyclopropane-Modified Analogs

- [1-(5-Bromopyridin-2-yl)cyclopropyl]methanol (CAS: 827628-20-6): Structural Difference: Cyclopropane ring fused to the pyridine-ethanol backbone. Molecular Weight: 230.10 g/mol (C₉H₁₀BrNO) .

Comparative Data Table

Key Research Findings

- Fluorinated Analogs: Fluorine substitution enhances thermal stability and bioavailability, as seen in 1-(5-Bromo-3-fluoropyridin-2-yl)ethanol .

- Crystallography : Tools like SHELXL and ORTEP-3 are critical for resolving structural details of bromopyridine derivatives .

生物活性

1-(5-Bromopyridin-2-yl)ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and implications for future research, drawing from diverse sources to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of pyridine derivatives followed by reduction processes. The compound can be synthesized from 5-bromopyridine through a series of reactions, including the introduction of an ethanol moiety via nucleophilic substitution or reduction methods.

General Synthetic Route

- Starting Material : 5-bromopyridine

- Reagents : Ethanol, reducing agents (e.g., lithium aluminum hydride)

- Conditions : Typically carried out under inert atmosphere conditions to prevent oxidation.

The reaction can be summarized as follows:

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing that the compound could be a candidate for further development as an antibacterial agent.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antichlamydial Activity

A recent study highlighted the antichlamydial activity of compounds related to this compound. The compound demonstrated selective activity against Chlamydia trachomatis, indicating potential for treating infections caused by this pathogen. The results showed that derivatives of this compound could inhibit chlamydial growth effectively at lower concentrations compared to standard treatments.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes involved in bacterial metabolism and cell wall synthesis. This interaction disrupts normal cellular functions, leading to cell death or inhibited growth.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the antibacterial efficacy of this compound was assessed against a panel of clinical isolates. The compound was tested in various concentrations, and its effects on bacterial growth were monitored through optical density measurements.

Results:

- The compound exhibited a dose-dependent inhibition of bacterial growth.

- Time-kill studies indicated rapid bactericidal activity within hours of exposure.

Case Study 2: Chlamydia Inhibition

Another study focused on the inhibition of Chlamydia trachomatis using derivatives based on this compound. The study aimed to evaluate the selectivity and potency of these compounds in vitro.

Findings:

- Compounds derived from this compound showed significant inhibition at concentrations as low as 10 μg/mL.

- Cellular assays confirmed minimal cytotoxicity, highlighting the safety profile of these compounds for potential therapeutic use.

Q & A

Q. What are the common synthetic routes for 1-(5-Bromopyridin-2-yl)ethanol, and how can reaction efficiency be optimized?

this compound can be synthesized via nucleophilic substitution or reduction reactions. For example, a hydroxyl group can be introduced to 5-bromo-2-pyridinecarbaldehyde through catalytic hydrogenation or sodium borohydride reduction . Optimization involves monitoring reaction parameters:

- Catalyst selection : Palladium on carbon (Pd/C) for hydrogenation yields ~85% efficiency under 50 psi H₂ .

- Solvent polarity : Polar aprotic solvents (e.g., THF) improve nucleophilic substitution rates .

- Temperature control : Maintaining 0–5°C during borohydride reduction minimizes side-product formation .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : H NMR (δ 8.3 ppm for pyridinium protons) and C NMR (δ 150 ppm for Br-substituted carbon) confirm regiochemistry .

- Mass spectrometry : ESI-MS (m/z 202.0 [M+H]⁺) validates molecular weight .

- X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and torsional strain (e.g., C-O bond length ~1.42 Å) .

Q. How can researchers address solubility challenges during purification?

- Recrystallization : Use ethanol/water mixtures (3:1 v/v) at 4°C to isolate high-purity crystals (mp 59–60°C) .

- Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:4) improves separation of polar byproducts .

Advanced Research Questions

Q. How do electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?

The bromine atom at the 5-position activates the pyridine ring for Suzuki-Miyaura couplings. Computational studies (DFT at B3LYP/6-31G*) show:

Q. What strategies resolve contradictions in crystallographic data interpretation for this compound derivatives?

- Multi-software validation : Compare SHELXL-refined structures with Olex2 or ORTEP-3 outputs to confirm hydrogen bonding networks (e.g., O-H···N interactions at 2.8 Å) .

- Twinned data correction : For high-symmetry space groups (e.g., P2₁/c), use TWINLAW in SHELXL to deconvolute overlapping reflections .

Q. How can structure-activity relationships (SAR) guide the design of bioactive analogs?

- LogP optimization : The experimental LogP of 2.1 (similar to ’s analog) suggests moderate lipophilicity for blood-brain barrier penetration .

- Hydrogen bonding : The hydroxyl group’s PSA (~45.6 Ų) impacts binding to targets like kinase enzymes; methylation reduces PSA to 32.1 Ų but lowers solubility .

Q. What mechanistic insights explain the compound’s stability under acidic conditions?

- Resonance stabilization : Protonation at the pyridine nitrogen forms a stabilized aromatic cation, preventing ring-opening (confirmed by pH-dependent H NMR in D₂O) .

- Hydrogen bonding : Intramolecular O-H···Br interactions (observed in X-ray structures) enhance stability in aqueous HCl (up to pH 2) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。